(E)-2-[3-[2-(Bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione
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Overview
Description
(E)-2-[3-[2-(Bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a bromomethyl group, a nitrophenyl group, and a dioxolane ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[3-[2-(Bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione typically involves multiple steps:
Formation of the Isoindoline-1,3-dione Core: This can be achieved through the reaction of phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the bromomethyl-dioxolane intermediate with the isoindoline-1,3-dione core under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-2-[3-[2-(Bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The dioxolane ring can be oxidized to form more complex structures, potentially involving the formation of carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Conversion of the nitro group to an amine group.
Oxidation: Formation of carbonyl-containing compounds from the dioxolane ring.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (E)-2-[3-[2-(Bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione would depend on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group could act as an electrophile, forming covalent bonds with nucleophilic sites on the target molecule, while the nitrophenyl group could participate in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
(E)-2-[3-[2-(Chloromethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione: Similar structure with a chloromethyl group instead of a bromomethyl group.
(E)-2-[3-[2-(Bromomethyl)-4-(2-aminophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione: Similar structure with an aminophenyl group instead of a nitrophenyl group.
Uniqueness
The presence of the bromomethyl group in (E)-2-[3-[2-(Bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione makes it particularly reactive towards nucleophiles, allowing for diverse chemical modifications. Additionally, the combination of the nitrophenyl group and the dioxolane ring provides unique electronic and steric properties, making this compound distinct from its analogs.
Properties
Molecular Formula |
C21H17BrN2O6 |
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Molecular Weight |
473.3 g/mol |
IUPAC Name |
2-[3-[2-(bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]prop-2-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H17BrN2O6/c22-13-21(29-12-18(30-21)16-8-3-4-9-17(16)24(27)28)10-5-11-23-19(25)14-6-1-2-7-15(14)20(23)26/h1-10,18H,11-13H2 |
InChI Key |
IPEKWCWVQPXANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)(CBr)C=CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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